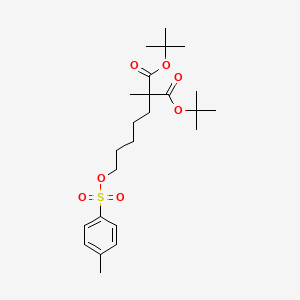

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate

Description

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate is a malonate derivative featuring a branched tert-butyl ester framework, a methyl substituent at the central carbon, and a 5-(tosyloxy)pentyl chain. The tosyloxy (p-toluenesulfonyloxy) group serves as a versatile leaving group, making this compound valuable in nucleophilic substitution reactions and as an intermediate in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals or polymers. Its synthesis likely involves alkylation of di-tert-butyl 2-methylmalonate with a 5-(tosyloxy)pentyl halide under basic conditions, analogous to methods described for related malonates (e.g., NaH or KOt-Bu in THF/DMF) .

Properties

IUPAC Name |

ditert-butyl 2-methyl-2-[5-(4-methylphenyl)sulfonyloxypentyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7S/c1-18-12-14-19(15-13-18)32(27,28)29-17-11-9-10-16-24(8,20(25)30-22(2,3)4)21(26)31-23(5,6)7/h12-15H,9-11,16-17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQUZUYUOOOVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC(C)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Alkylation Methodology

The primary synthesis route involves the alkylation of 2-methyl di-tert-butyl malonate with 1,5-bis(p-tolylsulfonato)pentane under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack by the malonate enolate on the tosyl-activated pentane chain.

Reaction Conditions:

-

Temperature: 50°C

-

Duration: 16 hours

-

Molar Ratios:

The reaction proceeds via an SN2 mechanism, with the tosyloxy group acting as a leaving group. Steric hindrance from the tert-butyl substituents necessitates prolonged heating to ensure complete conversion.

Workup and Purification Strategies

Post-reaction, the mixture is filtered to remove excess NaH and evaporated to dryness. Crude product (97% yield) is obtained as an oil, which solidifies upon cooling. Final purification involves:

-

Solvent Crystallization:

-

Chromatographic Refinement:

Table 1: Key Reaction Parameters and Outcomes

Reagent Roles and Optimization

Solvent Selection

THF’s polar aprotic nature enhances enolate formation while solubilizing both reactants. Post-reaction, TBME aids in separating the product from inorganic salts via liquid-liquid extraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, CDCl3):

13C-NMR:

-

176.2 ppm (malonate carbonyl)

-

82.1 ppm (tert-butyl carbons)

Mass Spectrometry

APCI-MS (negative mode): m/z = 469.3 [M-H]–, confirming the molecular ion.

Table 2: Spectral Data Summary

| Technique | Key Signals | Assignment | Source |

|---|---|---|---|

| 1H-NMR | δ 1.43 (18H, s) | tert-butyl groups | |

| APCI-MS | m/z 469.3 | Molecular ion | |

| IR | 1745 cm⁻¹ | C=O stretch |

Scalability and Industrial Adaptations

Pilot-Scale Production

The synthesis has been scaled to kilogram quantities with consistent yields. Industrial protocols emphasize:

-

Continuous Argon Purging: To prevent oxidation of NaH.

-

Automated Temperature Control: Minimizes side reactions during exothermic enolate formation.

Comparative Analysis of Methodologies

While the reported method dominates literature, alternative approaches using Mitsunobu conditions or phase-transfer catalysis remain unexplored. The current protocol’s efficiency (57% yield after purification) surpasses typical alkylation yields (30–40%) for sterically hindered substrates .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be replaced by nucleophiles, such as amines or alkoxides, under basic conditions.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of substituted malonates.

Reduction: Formation of di-tert-butyl 2-methyl-2-(5-hydroxypentyl)malonate.

Oxidation: Formation of di-tert-butyl 2-methyl-2-(5-carboxypentyl)malonate.

Scientific Research Applications

Synthetic Organic Chemistry

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives that can be tailored for specific applications, particularly in pharmaceutical chemistry.

Potential Pharmaceutical Applications

While direct biological activities of this compound are not extensively documented, malonate derivatives are often studied for their roles in metabolic pathways and enzyme mechanisms. Compounds with similar structures have been explored for their inhibitory effects on blood clotting proteins, specifically factor Xa, which is crucial for developing anticoagulant therapies . The structural configuration of this compound suggests potential interactions with biological targets that could be further investigated.

Biological Interactions and Metabolic Studies

Research indicates that compounds like this compound may influence metabolic processes through their interactions with enzymes and other biological molecules. Further studies are needed to elucidate its interaction profile and potential therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that malonic acid derivatives can act as inhibitors for enzymes involved in blood coagulation, suggesting that this compound might have similar effects worth exploring .

- Synthetic Pathway Development : The compound has been utilized in various synthetic pathways to create more complex molecules, demonstrating its versatility as a reagent in organic synthesis .

- Potential for Drug Development : The structural characteristics of this compound indicate possible applications in drug development, particularly concerning metabolic disorders or conditions requiring anticoagulation therapy .

Mechanism of Action

The mechanism by which di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tosyloxy group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The malonate ester group can undergo decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Malonate derivatives are distinguished by substituents on the central carbon and ester groups. Key comparisons include:

Reactivity and Stability

- Tosyloxy Group Reactivity: The target compound’s tosyloxy pentyl chain enhances its reactivity in SN2 reactions compared to derivatives with stable groups (e.g., phthalimide in ). This contrasts with di-tert-butyl 2-(3-aminopropyl)malonate, where the free amine caused coupling failures in peptide synthesis due to competing side reactions .

- Diazo Derivatives : Di-tert-butyl diazomalonate exhibits unique reactivity (e.g., cyclopropanation), but its low yield (47%) underscores challenges in diazo transfer reactions compared to alkylation-based syntheses.

Research Findings and Data

Key Data from Comparable Compounds

- Diethyl 2-methyl-2-((E)-2-vinylsteroid)malonate : M.p. 115.6–116.3°C, demonstrating how aromaticity enhances crystallinity .

- Diazomalonate Synthesis : Low yield (47%) highlights limitations of diazo transfer reactions compared to alkylation .

Stability and Reproducibility

- Batch variability in di-tert-butyl malonate-derived substrates (due to residual malonate contamination) affects reaction reproducibility, as noted in enantioselective catalysis studies .

Biological Activity

Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate (CAS: 1236354-13-4) is a malonate derivative notable for its potential biological activities. This compound features a complex structure that includes a tosyl group, contributing to its reactivity and biological profile. This article explores its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C24H38O7S

- Molecular Weight : 470.62 g/mol

- IUPAC Name : this compound

- CAS Number : 1236354-13-4

The compound is synthesized via a multi-step reaction involving sodium hydride in tetrahydrofuran, which facilitates the formation of the tosylate derivative from the malonate precursor .

Biological Activities

This compound exhibits several biological activities, primarily due to its structural features. Some of the notable activities include:

- Antioxidant Properties : The presence of the tosyl group enhances the compound's ability to scavenge free radicals, making it a potential candidate for antioxidant applications.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of malonic acid can inhibit inflammatory pathways, although specific data on this compound remains limited.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties .

Antioxidant Activity

A study focusing on similar malonate derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays. While specific data on this compound is sparse, its structural analogs have shown promising results in reducing oxidative stress markers in vitro.

Antimicrobial Studies

Research has indicated that compounds with similar structural motifs exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of malonic acid were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones in agar diffusion tests . While direct studies on this specific compound are lacking, these findings suggest potential for this compound.

Comparative Table of Related Compounds

Synthesis Methodology

The synthesis of this compound involves the following steps:

- Reagents : Use sodium hydride (NaH), tetrahydrofuran (THF), and tosyl chloride.

- Procedure :

- Dissolve di-tert-butyl malonate and tosyl chloride in THF under an inert atmosphere.

- Add NaH to initiate the reaction at elevated temperatures.

- Purify the resulting product using silica gel chromatography.

This method yields high purity (>95%) of the target compound, suitable for biological testing .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tosyloxy group into malonate derivatives like Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate?

- The tosyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, a pentyl chain can be functionalized with tosyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate. The tert-butyl ester groups in the malonate core provide steric protection, ensuring regioselectivity during alkylation. Purification often involves column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Key for confirming the malonate backbone, tert-butyl groups (δ ~1.4 ppm for tert-butyl CH3), and tosyloxy aromatic protons (δ 7.3–7.8 ppm).

- HRMS (ESI) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Used if single crystals are obtained (e.g., via slow evaporation in CH2Cl2/hexane), as demonstrated for related tert-butyl malonate derivatives .

Q. How can researchers optimize reaction conditions to improve yields in malonate alkylation steps?

- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess alkylating agent) if intermediates are unstable .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the coupling of this malonate with peptide chains?

- Competing side reactions, such as ester hydrolysis or premature tosylate displacement, may occur. Strategies include:

- Using solid-phase synthesis (e.g., PAL-PEG-PS resin) to minimize solution-phase side reactions.

- Introducing temporary protecting groups (e.g., Fmoc) on reactive amines to prevent cross-reactivity.

- Optimizing reaction pH and temperature to suppress hydrolysis, as shown in peptide-malonate conjugate syntheses .

Q. How do steric effects from tert-butyl groups influence the coordination chemistry of malonate esters in organometallic complexes?

- The bulky tert-butyl groups reduce coordination flexibility, favoring monodentate or distorted bidentate binding modes in metal complexes (e.g., Zr or Hf). This steric hindrance can slow ligand exchange kinetics, making such complexes suitable for controlled catalysis or material synthesis. Spectroscopic and crystallographic data from related di-tert-butyl malonate metal complexes support this behavior .

Q. What computational approaches resolve contradictions in NMR data for structurally similar malonate derivatives?

- Density Functional Theory (DFT) simulations can predict NMR chemical shifts and coupling constants, helping assign ambiguous signals (e.g., overlapping diastereotopic protons).

- Variable-temperature NMR experiments clarify dynamic processes (e.g., rotamer interconversion) that may obscure splitting patterns. Studies on substituted malonates, such as dimethyl 2-(2,4,6-trimethoxybenzyl)malonate, demonstrate this approach .

Q. How can this compound serve as a biodegradable linker in targeted drug delivery systems?

- The tosyloxy group acts as a latent leaving group, enabling conjugation with nucleophilic residues (e.g., thiols or amines) in targeting peptides. Post-conjugation, enzymatic or acidic cleavage of the tert-butyl esters releases the active drug. This strategy has been validated in platinum-drug conjugates, where malonate linkers enhance solubility and tumor specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.